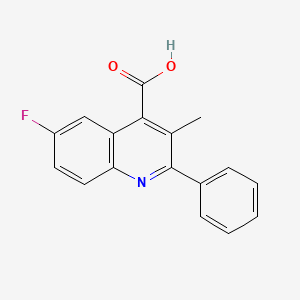

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

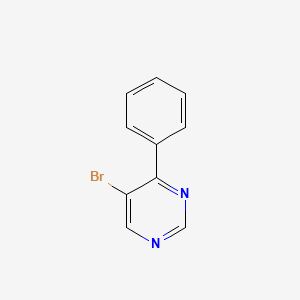

“6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12FNO2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which includes “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid”, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction . The reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid” consists of 17 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 281.28 g/mol.

Chemical Reactions Analysis

Quinoline derivatives, including “6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid”, possess various biological activities, including antitumor, 5-HT3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .

Physical And Chemical Properties Analysis

The compound appears as a gray powder . Its melting point is between 97-99°C . The IR spectrum shows peaks at 3377.9-2531.8 cm^-1 (acid-OH), 2982.0 cm^-1 (C-H str.), 2903.7 cm^-1 (C-H str.), 1721.2 cm^-1 (acidic C=O), 1641.0 cm^-1 (imine C=N), and 1584.7 cm^-1 (aromatic C=C) .

Applications De Recherche Scientifique

Antibacterial Agents Synthesis

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid, similar to other fluoroquinolones, is primarily studied for its role in synthesizing antibacterial agents. Studies highlight its use in creating compounds effective against both Gram-positive and Gram-negative bacteria. One such example is the synthesis of fluoroquinolone-based 4-thiazolidinones, which have been shown to possess significant antibacterial activities (Patel & Patel, 2010). Additionally, the molecule has been used to create various derivatives with potential antibacterial properties, as demonstrated in several studies (Cooper et al., 1990).

Antimycobacterial Activities

Research has also explored the compound's potential in treating mycobacterial infections. Novel fluoroquinolones synthesized from this compound have demonstrated significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).

Immunomodulatory Effects

Another interesting application is in the realm of immunosuppression. For example, the synthesis of a novel immunosuppressant, derived from a related fluoroquinolone structure, has shown potential applications in modulating immune responses (Chujo et al., 2001).

Anticancer Agents Synthesis

There's ongoing research into the potential use of fluoroquinolones in anticancer therapy. Some studies have demonstrated the synthesis of tetracyclic fluoroquinolones with both antibacterial and anticancer properties, indicating a possible dual role for these compounds (Al-Trawneh et al., 2010).

Fluorescence Applications

Interestingly, derivatives of this compound have been used in developing novel stable fluorophores. These fluorophores, with their strong fluorescence in a wide pH range, have applications in biomedical analysis (Hirano et al., 2004).

Antibacterial Drug Design

The compound also plays a role in the design of new antibacterial drugs with novel N-1 substituents. These designs aim at achieving potent antibacterial activities against a range of bacterial strains (Kuramoto et al., 2003).

Propriétés

IUPAC Name |

6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGJYFAYYQRGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214786 |

Source

|

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid | |

CAS RN |

130507-38-9 |

Source

|

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130507-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)